3-Bromo-5-nitropicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVXHFICIVVMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-91-3 | |
| Record name | 3-bromo-5-nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic and Reactivity Studies of 3 Bromo 5 Nitropicolinic Acid and Its Functional Groups
Reaction Kinetics and Thermodynamics
Decarboxylation Pathways and Rate Analysis
The decarboxylation of picolinic acids is a well-studied process, and the presence of substituents on the pyridine (B92270) ring can significantly affect the reaction rate. The nitrogen atom adjacent to the carboxyl group has a profound influence on decarboxylation, facilitating the reaction compared to other pyridinecarboxylic acid isomers. cdnsciencepub.com The generally accepted mechanism for the decarboxylation of picolinic acid involves the formation of a zwitterionic intermediate, which then loses carbon dioxide to form a 2-pyridyl carbanion or an ylide. cdnsciencepub.comresearchgate.net
For substituted picolinic acids, the rate of decarboxylation is pH-dependent. The reaction rate typically increases as the pH rises from highly acidic conditions, reaches a maximum, and then decreases to a plateau. cdnsciencepub.com This is because the isoelectric species (zwitterion) decarboxylates faster than the anionic form. cdnsciencepub.com
The decarboxylation of several 3-substituted picolinic acids has been investigated, revealing that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the decarboxylation of the acidic form. researchgate.net This acceleration is thought to be a steric effect, where the 3-substituent interferes with the coplanarity of the carboxyl group and the pyridine ring, thereby weakening the C-C bond that is broken during decarboxylation. researchgate.net
Influence of Substituents on Reaction Rates
The electronic effects of the bromo and nitro substituents in 3-Bromo-5-nitropicolinic acid are critical in determining its reactivity. Both the bromine atom and the nitro group are electron-withdrawing groups, which decrease the electron density of the pyridine ring. This deactivation has several consequences for reaction rates.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org Electron-withdrawing groups have positive sigma (σ) values, and reactions that are accelerated by such groups have a positive rho (ρ) value. slideshare.netscribd.com While a specific Hammett plot for this compound is not available, the known σ values for bromo and nitro substituents can be used to predict their impact on reaction rates.
In the context of decarboxylation, electron-withdrawing substituents at the 3-position have been shown to inhibit the decarboxylation of the anionic form of picolinic acids. researchgate.net This is likely due to the stabilization of the negative charge on the carboxylate, making it a poorer leaving group.
The following table summarizes the expected influence of the bromo and nitro substituents on the reactivity of the picolinic acid moiety based on general principles of physical organic chemistry.
| Substituent | Position | Electronic Effect | Influence on Decarboxylation Rate (Acid Form) | Influence on Decarboxylation Rate (Anion Form) |
| Bromo | 3 | Inductively withdrawing, weakly deactivating | Accelerating (steric effect) | Inhibiting (electronic effect) |
| Nitro | 5 | Strongly inductively and resonance withdrawing, strongly deactivating | Likely accelerating (by analogy to other picolinic acids) | Inhibiting (electronic effect) |
Electrophilic and Nucleophilic Reactivity
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it available for reactions with electrophiles and Lewis acids. wikipedia.org However, the presence of the electron-withdrawing bromo and nitro groups significantly reduces the basicity and nucleophilicity of the nitrogen atom in this compound.
This reduced reactivity means that reactions at the pyridine nitrogen, such as N-alkylation or N-oxidation, would require more forcing conditions compared to unsubstituted pyridine. wikipedia.org In highly acidic media, the nitrogen atom is likely to be protonated, forming a pyridinium (B92312) salt. This protonation further deactivates the ring towards electrophilic attack. stackexchange.com
Transformations Involving the Bromine Moiety
The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com While the 3-position is generally less reactive towards nucleophilic substitution, the presence of the strongly electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the entire ring, making substitution at the 3-position more feasible. chemistry-online.com
The mechanism of SNAr reactions on pyridines typically involves the formation of a negatively charged Meisenheimer-like intermediate. libretexts.org The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups, like the nitro group, help to stabilize this intermediate through resonance and induction. libretexts.org
Possible transformations involving the bromine moiety include:
Amination: Reaction with ammonia (B1221849) or amines to introduce an amino group.
Hydroxylation: Reaction with hydroxides to introduce a hydroxyl group.
Alkoxylation: Reaction with alkoxides to introduce an ether linkage.
Cyanation: Reaction with cyanide salts to introduce a cyano group.
The relative reactivity of halogens in SNAr reactions on pyridinium ions has been studied, though the order can vary depending on the specific substrate and reaction conditions. nih.gov
Reactions at the Nitro Group
The nitro group at the 5-position of this compound is a versatile functional group that can undergo several transformations.
One of the most common reactions of aromatic nitro groups is reduction to an amino group. This can be achieved using a variety of reducing agents, such as:
Catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd, Pt, or Ni).
Metals in acidic solution (e.g., Fe, Sn, or Zn in HCl).
Other reducing agents like sodium dithionite (B78146) or zinc dust in the presence of ammonium (B1175870) chloride. researchgate.net
The reduction of nitropyridines can sometimes lead to hydroxylamines as intermediates or final products, depending on the reaction conditions. researchgate.netrsc.org
The nitro group can also be displaced by nucleophiles, although this is generally more difficult than the displacement of a halogen. In some cases, particularly in highly activated systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. rsc.org
The following table summarizes the key reactive sites of this compound and the types of reactions they can undergo.
| Functional Group | Position | Type of Reaction |
| Carboxylic Acid | 2 | Decarboxylation |
| Pyridine Nitrogen | 1 | Protonation, N-alkylation, N-oxidation |
| Bromine | 3 | Nucleophilic Aromatic Substitution |
| Nitro Group | 5 | Reduction, Nucleophilic Aromatic Substitution |
Carboxylic Acid Group Derivatizations
The carboxylic acid moiety of this compound is a prime site for chemical modification, enabling the synthesis of a variety of derivatives such as esters, amides, and acyl halides. These transformations typically proceed via activation of the carboxyl group to enhance its electrophilicity, thereby facilitating nucleophilic attack.
A common and effective method for activating the carboxylic acid is its conversion to an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂). The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. This conversion is highly efficient due to the irreversible nature of the reaction driven by the escape of the gaseous products.
Once formed, the highly reactive 3-bromo-5-nitro-2-picolinoyl chloride can readily react with a range of nucleophiles to yield various derivatives. For instance, reaction with alcohols (alkanolysis) produces esters, while reaction with amines (aminolysis) affords amides.
While direct experimental studies on the derivatization of this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on structurally similar compounds. For example, a convenient method for the synthesis of benzamides from 3-bromo-5-nitrobenzoic acid using thionyl chloride under solvent-free conditions has been reported. researchgate.net This study highlights the feasibility of activating a bromo-nitro-substituted aromatic carboxylic acid and subsequently forming amide bonds with various amines in good yields. researchgate.net The general principles of this transformation are directly applicable to this compound.
Table 1: Representative Carboxylic Acid Derivatization Reactions
| Reactant | Reagent(s) | Product Type | General Reaction Scheme |
|---|---|---|---|
| Carboxylic Acid | SOCl₂ | Acyl Chloride | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |
| Acyl Chloride | R'-OH (Alcohol) | Ester | R-COCl + R'-OH → R-COOR' + HCl |
Cycloaddition Reactions (e.g., Diels-Alder) Involving Nitropyridines
The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In the context of this compound, the electron-deficient nitropyridine core can potentially act as a dienophile, reacting with an electron-rich diene.
The presence of the nitro group significantly reduces the electron density of the pyridine ring, making it more susceptible to attack by nucleophilic dienes in what is known as an inverse-electron-demand Diels-Alder reaction. However, more commonly, the C=C double bonds within the substituted pyridine ring can act as the dienophile component in a normal-demand Diels-Alder reaction. sciforum.net
Theoretical studies using Density Functional Theory (DFT) have explored the reactivity of nitropyridines as dienophiles in polar Diels-Alder reactions. sciforum.netscilit.com A study on 3-nitropyridine (B142982) reacting with various dienes predicted that cycloaddition would readily occur to form quinoline (B57606) derivatives. sciforum.net The analysis indicated that the reaction proceeds through an asynchronous transition state. sciforum.net The nitro group was crucial for activating the pyridine ring, and the regioselectivity of the reaction was also predicted. sciforum.net Specifically, the C4 carbon of 3-nitropyridine was identified as the most electrophilic site, guiding the reaction with the most nucleophilic carbon of the diene. sciforum.net
These theoretical findings suggest that the pyridine ring of this compound, which is electronically similar to 3-nitropyridine, would be expected to exhibit dienophilic character. The C4-C5 or C5-C6 double bonds, being influenced by the electron-withdrawing nitro group at C5, are the most likely sites for cycloaddition. The reaction with an electron-rich diene, such as 1-methoxy-1,3-butadiene (B1596040) or Danishefsky's diene, would likely lead to the formation of a bicyclic adduct, which could subsequently aromatize to a substituted quinoline derivative. While experimental data for this compound itself in Diels-Alder reactions is scarce, the foundational principles of nitropyridine reactivity provide a strong basis for predicting its behavior in such transformations.
Table 2: Theoretical Reactivity of Nitropyridines in Diels-Alder Reactions
| Dienophile | Diene Example | Predicted Outcome | Mechanistic Insight | Reference |
|---|---|---|---|---|
| 3-Nitropyridine | Isoprene | Formation of quinoline derivatives | Asymmetric and asynchronous transition state | sciforum.net |
| 3-Nitropyridine | 1-Methoxy-1,3-butadiene | Formation of quinoline derivatives | Polar mechanism, regioselective | sciforum.net |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy for Molecular Characterization (Infrared, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 3-Bromo-5-nitropicolinic acid. These methods probe the quantized vibrational energy states of the molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a net change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which involves a change in the molecule's polarizability. Together, they provide a complementary and detailed vibrational fingerprint of the compound.
For this compound, characteristic vibrational modes are expected for the carboxylic acid, nitro group, pyridine (B92270) ring, and carbon-bromine bond. Key expected vibrations include the O-H stretching of the carboxylic acid, the C=O carbonyl stretching, the asymmetric and symmetric stretching of the NO₂ group, various C-H and C-N stretching and bending modes of the pyridine ring, and the C-Br stretching vibration.
To accurately assign the observed experimental bands in the IR and Raman spectra, computational methods, particularly Density Functional Theory (DFT), are often employed. Theoretical calculations can predict vibrational frequencies, intensities, and Raman scattering activities. These theoretical results are then correlated with the experimental data, allowing for a precise assignment of each vibrational mode.
The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, vibrational frequency calculations are performed. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental values nih.govresearchgate.net. The potential energy distribution (PED) is also calculated to determine the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration, leading to an unambiguous assignment of the spectral bands ijtsrd.com.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3100 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Nitro Group | NO₂ asymmetric stretch | 1560 - 1515 |
| Nitro Group | NO₂ symmetric stretch | 1360 - 1315 |
| Pyridine Ring | C=C, C=N stretches | 1610 - 1430 |
| Pyridine Ring | C-H in-plane bending | 1300 - 1000 |
| Pyridine Ring | C-H out-of-plane bending | 900 - 675 |
Note: These are general ranges and can shift based on the specific electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment, connectivity, and number of magnetically distinct nuclei within this compound.
In the ¹H NMR spectrum, two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the nitro, carboxylic acid, and bromine substituents would cause these protons to be significantly deshielded, shifting their resonances to a lower field (higher ppm). In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid group. The chemical shifts of these carbons are influenced by the attached functional groups, providing insight into the electronic structure of the molecule.
Parallel to vibrational analysis, theoretical calculations are invaluable for predicting and confirming NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common quantum chemical approach used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (TMS) modgraph.co.uk.
By comparing the experimentally observed chemical shifts with the computationally predicted values, a definitive assignment of each proton and carbon signal can be achieved. Discrepancies between experimental and calculated shifts can sometimes highlight specific structural features or solvent effects. These computational studies not only confirm the molecular structure but also provide a deeper understanding of how the electron density is distributed across the molecule as influenced by the electronegative bromine atom and the strongly electron-withdrawing nitro and carboxylic acid groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|---|
| ¹H | H-4 | 8.5 - 9.0 | Deshielded by adjacent NO₂ and Br |
| ¹H | H-6 | 8.8 - 9.3 | Deshielded by adjacent N and COOH |
| ¹³C | C-2 (COOH) | 165 - 170 | Carboxylic acid carbon |
| ¹³C | C-3 (C-Br) | 118 - 125 | Shielded by Br, deshielded by NO₂ |
| ¹³C | C-4 | 135 - 142 | Deshielded by adjacent NO₂ |
| ¹³C | C-5 (C-NO₂) | 148 - 155 | Deshielded by NO₂ group |
| ¹³C | C-6 | 150 - 158 | Deshielded by ring N and COOH |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level nih.govrsc.org. This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the molecular connectivity and stereochemistry of this compound. An analysis would yield a detailed model of the molecule's arrangement within a single crystal.
The data from an X-ray diffraction experiment would reveal the precise conformation of this compound in the solid state. Key conformational details would include the planarity of the pyridine ring and the relative orientation of the carboxylic acid and nitro group substituents. The torsion angle between the plane of the pyridine ring and the carboxylic acid group would be a critical parameter.
Furthermore, this analysis is unparalleled in its ability to identify and characterize non-covalent intermolecular interactions that govern the molecule's self-assembly in the crystal lattice. For this compound, strong intermolecular hydrogen bonds involving the carboxylic acid group (O-H···N or O-H···O) are expected to be a dominant feature. Other potential interactions that could be identified include halogen bonds involving the bromine atom, π-π stacking between pyridine rings, and dipole-dipole interactions involving the polar nitro group.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a pivotal analytical technique for confirming the molecular structure of this compound through the determination of its molecular weight and the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays these ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint of the compound.
For this compound, the molecular ion peak is expected to appear as a doublet, a characteristic feature of bromine-containing compounds due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z values separated by two mass units (M⁺ and M+2).
The fragmentation of this compound is anticipated to proceed through several predictable pathways based on the functional groups present: the carboxylic acid, the nitro group, and the bromo-substituted pyridine ring. Aromatic carboxylic acids typically exhibit prominent fragment ions resulting from the loss of the hydroxyl group (–OH, M-17) and the entire carboxyl group (–COOH, M-45). ntu.edu.sgoregonstate.edulibretexts.org The loss of the carboxyl group is often followed by the elimination of a neutral carbon monoxide (CO) molecule.
Furthermore, the nitro group can be eliminated as NO₂ (M-46) or NO (M-30). The fragmentation of the pyridine ring itself can also contribute to the complexity of the mass spectrum. The interplay of these fragmentation pathways allows for a detailed structural confirmation of the molecule.
Expected Fragmentation Patterns for this compound:
| m/z of Fragment Ion | Proposed Fragment Identity | Neutral Loss |
| 245/247 | [C₆H₃⁷⁹BrN₂O₄]⁺ / [C₆H₃⁸¹BrN₂O₄]⁺ | Molecular Ion (M⁺) |
| 228/230 | [C₆H₂⁷⁹BrN₂O₃]⁺ / [C₆H₂⁸¹BrN₂O₃]⁺ | M - OH |
| 200/202 | [C₅H₂⁷⁹BrN₂O₂]⁺ / [C₅H₂⁸¹BrN₂O₂]⁺ | M - COOH |
| 199/201 | [C₆H₃⁷⁹BrNO₂]⁺ / [C₆H₃⁸¹BrNO₂]⁺ | M - NO₂ |
| 172/174 | [C₄H₂⁷⁹BrN₂O]⁺ / [C₄H₂⁸¹BrN₂O]⁺ | M - COOH - CO |
This is an interactive data table. Users can sort and filter the data.
Surface Adsorption Studies and Interface Characterization
The study of how this compound adsorbs onto surfaces and the characterization of the resulting interface are crucial for understanding its behavior in various applications, such as in the development of sensors or functionalized materials. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) are particularly powerful for probing the vibrational modes of molecules adsorbed on metal surfaces, providing insights into the adsorption geometry and the nature of the molecule-surface interaction. xmu.edu.cnmdpi.comnih.gov
Due to the presence of multiple functional groups—a carboxylic acid, a nitro group, and a pyridine ring containing a nitrogen atom with a lone pair of electrons—this compound can interact with a metal surface in several ways. The adsorption behavior is expected to be influenced by the nature of the substrate, the solvent, and the pH of the environment.
It is anticipated that the carboxylate group (–COO⁻), formed upon deprotonation of the carboxylic acid, will strongly interact with many metal surfaces. This interaction often leads to the molecule orienting itself with the carboxylate group bound to the surface, potentially in a bidentate or bridging fashion. The nitrogen atom of the pyridine ring also presents a potential binding site through its lone pair of electrons. The nitro group can also participate in surface interactions, although it is generally a weaker binding group compared to the carboxylate and the pyridine nitrogen.
Surface-Enhanced Raman Spectroscopy (SERS) can be employed to identify which functional groups are involved in the surface binding. mtak.hu When a molecule adsorbs onto a SERS-active substrate (typically nanostructured gold or silver), the vibrational modes of the parts of the molecule closest to the surface are significantly enhanced. By comparing the SERS spectrum to the normal Raman spectrum of the bulk compound, changes in peak positions and intensities can reveal the adsorption geometry. For instance, an enhancement of the vibrational modes associated with the carboxylate group would suggest its proximity to the surface.
Expected SERS Observations for this compound on a Silver or Gold Surface:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in SERS |
| Symmetric COO⁻ stretch | 1380 - 1420 | Strong enhancement suggests adsorption via the carboxylate group. |
| Asymmetric COO⁻ stretch | 1550 - 1610 | Enhancement indicates interaction of the carboxylate with the surface. |
| Pyridine ring breathing | 990 - 1030 | Changes in intensity or position can indicate ring orientation relative to the surface. |
| C-Br stretch | 500 - 600 | May be influenced by proximity to the surface. |
| Symmetric NO₂ stretch | 1330 - 1370 | Enhancement could indicate involvement of the nitro group in surface binding. |
This is an interactive data table. Users can sort and filter the data.
Theoretical studies using Density Functional Theory (DFT) can complement experimental findings by modeling the adsorption energies of different molecular orientations on various surfaces, further elucidating the most stable adsorption configurations. researchgate.netmdpi.com
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular systems from first principles. The two primary approaches are Density Functional Theory (DFT), which is widely used for its balance of accuracy and computational cost, and wave function-based methods like Møller-Plesset Perturbation Theory, which offer higher accuracy for electron correlation effects.
Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons.
Møller-Plesset (MP) Perturbation Theory is a post-Hartree-Fock method that improves upon the initial approximation by treating electron correlation as a perturbation. nih.govresearchgate.net The most common level, MP2, recovers a significant portion of the electron correlation energy and is often used for systems where DFT may be inadequate. researchgate.net Higher-order methods like MP3 and MP4 offer further refinement at a greater computational expense. researchgate.net
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
This procedure calculates the forces on each atom and adjusts their positions iteratively until a stationary point on the potential energy surface is found, corresponding to a stable conformation. For a molecule like 3-Bromo-5-nitropicolinic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its substituents (carboxyl, bromo, and nitro groups).
For the analogous compound 2-Amino-3-bromo-5-nitropyridine, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to fully optimize the molecular geometry. nih.gov A similar approach for this compound would yield a detailed structural model, providing the foundation for all subsequent property calculations.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. irjweb.com This analysis also reveals the potential for intramolecular charge transfer, where electron density moves from the HOMO-localized region to the LUMO-localized region upon electronic excitation. researchgate.net
In the study of 2-Amino-3-bromo-5-nitropyridine, the HOMO-LUMO energy gap was calculated to understand its reactivity and stability. nih.gov Such a calculation for this compound would identify the electron-rich and electron-poor regions of the molecule, predicting its sites of electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Orbital Energies and Related Parameters (Note: Data below is hypothetical and based on typical values for similar compounds for illustrative purposes only.)
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.98 | Energy of the first empty electron orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | 4.17 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Electronegativity | χ | 5.065 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness | η | 2.085 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 0.240 | Reciprocal of hardness; indicates higher reactivity. |
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with classical Lewis structures. wisc.edu
The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like a chemical bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This helps in understanding hyperconjugative effects and the nature of chemical bonds (e.g., covalent vs. ionic character). wisc.edu
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density.
Key to this analysis are bond critical points (BCPs), which are points of minimum electron density along a bond path connecting two nuclei. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the chemical bond. For instance, a high ρ value and a negative ∇²ρ typically indicate a shared (covalent) interaction, while a low ρ and a positive ∇²ρ suggest a closed-shell (ionic or van der Waals) interaction. QTAIM provides a quantum mechanical basis for concepts like atoms, bonds, and molecular structure.
Reaction Mechanism Elucidation through Transition State Analysis
Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) is a specific molecular configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. Locating the TS is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. Geometry optimization algorithms are used to find these saddle points on the potential energy surface. Once a potential TS structure is found, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. This analysis provides a detailed, step-by-step understanding of how a chemical transformation occurs.
Research Applications and Advanced Material Science
Ligand Design and Metal Ion Complexation
The picolinic acid moiety is a well-established bidentate chelating agent for a variety of metal ions. The introduction of bromo and nitro substituents on the pyridine (B92270) ring, as in 3-bromo-5-nitropicolinic acid, modulates the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.
Picolinic acid and its derivatives are known to form stable complexes with a wide range of metal ions, attributed to the N,O-bidentate chelation from the pyridine nitrogen and the carboxylate oxygen. This coordination mode often results in the formation of five-membered chelate rings, which are thermodynamically favorable. The structural and electronic characteristics of picolinic acid make it a versatile ligand for creating stable complexes with various metal ions.
The coordination behavior of picolinate derivatives is influenced by the nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the nitro group in this compound, can affect the Lewis basicity of the pyridine nitrogen and the carboxylate oxygen, thereby influencing the metal-ligand bond strength.
| Metal Ion | Coordination Complex Example | Potential Application |
|---|---|---|
| Cr(III) | Chromium Picolinate | Nutritional Supplement |
| Fe(II)/Fe(III) | Iron Picolinate | Iron Supplementation |
| Zn(II) | Zinc Picolinate | Dietary Supplement |
| Cu(II) | Copper Picolinate | Antimicrobial Agent |
Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters bridged by organic ligands. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting framework. Picolinic acid and its derivatives are attractive candidates for the construction of coordination polymers due to their ability to bridge metal centers in various fashions.
While specific research on this compound in the formation of coordination polymers is emerging, the principles derived from similar pyridine-based carboxylic acids are applicable. The rigid nature of the pyridine ring and the defined coordination vectors of the carboxylate group can lead to the formation of well-ordered, crystalline materials with potential applications in gas storage, catalysis, and sensing. The presence of the bromo and nitro groups can be exploited for post-synthetic modification of the framework, allowing for the introduction of additional functionalities. For instance, new metal-organic frameworks have been derived from pyridine-3,5-dicarboxylic acid, showcasing structural diversity based on the reaction conditions rsc.org.
Precursors in Complex Organic Synthesis
The reactivity of the functional groups in this compound makes it a valuable starting material for the synthesis of more complex organic molecules, including heterocyclic compounds and biologically active scaffolds.
The picolinamide moiety, which can be readily derived from this compound, has been effectively utilized as a directing group in transition metal-catalyzed C-H bond functionalization reactions. This strategy allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex heterocyclic structures.
In palladium-catalyzed reactions, the picolinamide group can direct the activation of otherwise unreactive C-H bonds, leading to intramolecular cyclization via C-H/N-H coupling. This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations organic-chemistry.org.
| Reaction Type | Catalyst/Reagents | Product | Reference Finding |
|---|---|---|---|
| Palladium-Catalyzed C-H Amination | Pd(OAc)₂, Ligand, Base | Nitrogen Heterocycles | Efficient formation of five-, six-, and seven-membered rings from secondary amide precursors. organic-chemistry.org |
| Palladium-Catalyzed Cyclization with Arynes | Pd(OAc)₂, K₂S₂O₈ | Phenanthridinone Derivatives | Reaction of N-methyl or methoxy benzamides with benzynes yields tricyclic products. rsc.org |
The structural motif of this compound is found within a variety of biologically active compounds, highlighting its importance as a key synthetic intermediate.
Kinase Inhibitors: Protein kinases are a major class of drug targets in oncology and other diseases ed.ac.uk. The picolinic acid scaffold has been explored for the development of new kinase inhibitors. For instance, novel derivatives of picolinic acid have been designed and synthesized, showing inhibitory activity against EGFR kinase researchgate.net. The functional groups on this compound provide handles for synthetic modifications to optimize binding affinity and selectivity for specific kinases.
Urease Inhibitors: Urease is an enzyme that plays a key role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating these infections nih.govresearchgate.net. Picolinic acid derivatives have been investigated as potential urease inhibitors. The ability to introduce diverse substituents onto the picolinic acid core allows for the exploration of structure-activity relationships to identify potent and selective inhibitors.
PET Tracers: Positron Emission Tomography (PET) is a powerful molecular imaging technique used in clinical diagnostics, particularly in oncology frontiersin.org. The development of novel PET tracers is crucial for imaging specific biological processes. 18F-labeled picolinamide derivatives have been developed as PET probes for imaging malignant melanoma nih.gov. The synthesis of these tracers often involves the radiofluorination of a precursor molecule. The bromo substituent in this compound can serve as a leaving group for the introduction of the 18F-label, making it a valuable precursor for the synthesis of new PET imaging agents nih.gov.
Applications in Materials Science
While the direct application of this compound in materials science is an area of ongoing research, its derivatives hold promise for the development of functional materials. The incorporation of picolinic acid-based ligands into metal-organic frameworks (MOFs) can impart specific properties to the resulting materials rsc.orggoogle.com. The presence of the nitro group could be utilized for creating materials with interesting optical or electronic properties. Furthermore, the bromine atom offers a site for post-synthetic modification, enabling the tuning of the material's properties after its initial formation. The development of new MOFs from pyridine-3,5-dicarboxylic acid demonstrates the potential for creating structurally diverse materials from substituted pyridine carboxylates rsc.org.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Strategies for Poly-substituted Pyridines
The synthesis of highly substituted pyridines, such as 3-Bromo-5-nitropicolinic acid, often faces challenges related to regioselectivity and yield. nih.gov Future research should focus on developing more efficient and versatile synthetic methodologies.
One promising avenue is the application of transition-metal-catalyzed C-H activation . beilstein-journals.orgnih.gov This powerful strategy allows for the direct functionalization of the pyridine (B92270) core, potentially offering novel routes to this compound precursors or facilitating the introduction of additional substituents onto the ring. For instance, palladium-catalyzed C-H arylation at the C3 position of pyridines has been demonstrated, a technique that could be adapted for related structures. nih.gov Research into rhodium-catalyzed C-H alkylation could also provide pathways to novel analogues. beilstein-journals.org
Flow chemistry represents another significant opportunity for the synthesis of polysubstituted pyridines. uc.pt Continuous-flow processes can offer improved control over reaction parameters, enhanced safety for highly exothermic or hazardous reactions, and the potential for streamlined, multi-step syntheses. vcu.eduuc.pt The development of a flow-based synthesis for this compound or its derivatives could lead to higher yields and purity, facilitating its availability for further research. vcu.edu
Furthermore, exploring novel cycloaddition strategies could provide access to the pyridine core with the desired substitution pattern from acyclic precursors. Tandem cycloaddition/cycloreversion reactions using 1,4-oxazinone precursors have proven effective for creating highly substituted pyridines and could be investigated for the synthesis of picolinic acid derivatives. nih.gov
A hypothetical comparison of synthetic strategies for a polysubstituted pyridine is presented in Table 1.
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
| C-H Functionalization | Direct introduction of substituents, high atom economy, access to novel analogues. beilstein-journals.orgnih.gov | Development of regioselective catalytic systems for the picolinic acid core. |
| Flow Chemistry | Improved yield and purity, enhanced safety, potential for automation and scale-up. vcu.eduuc.pt | Optimization of flow reactor design and reaction conditions for nitration and bromination steps. |
| Cycloaddition Reactions | De novo ring construction, control over substituent placement. nih.gov | Design of suitable acyclic precursors for the target substitution pattern. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are poised to provide unprecedented insights.
The use of techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) in an automated fashion can provide detailed reaction profiles, allowing for the identification and quantification of reactants, intermediates, and products as the reaction progresses. rsc.org This would be particularly valuable for optimizing the delicate nitration and bromination steps in the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful tools for real-time analysis. mpg.de Specialized techniques, such as rapid-injection NMR, can be employed to study fast reactions and identify transient intermediates that would otherwise be missed. This could elucidate the mechanistic details of electrophilic substitution on the picolinic acid backbone.
The integration of these Process Analytical Technologies (PAT) can lead to more robust and reproducible synthetic procedures. Table 2 outlines potential applications of these techniques.
| Spectroscopic Probe | Information Gained | Potential Impact on this compound Synthesis |
| Real-time HPLC-MS | Quantitative analysis of reaction components, identification of byproducts. rsc.org | Precise determination of reaction endpoints, optimization of reagent stoichiometry. |
| In-situ NMR Spectroscopy | Structural elucidation of intermediates, kinetic data. mpg.de | Mechanistic understanding of regioselectivity, identification of key reaction parameters. |
| In-situ Infrared (IR) Spectroscopy | Monitoring of functional group transformations. | Tracking the formation of the nitro and carboxylic acid groups. |
Integration of Machine Learning in Predictive Chemistry for Analog Design
The vast chemical space of substituted pyridines presents a significant challenge for traditional, intuition-driven drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design of novel analogues of this compound with desired properties. rsc.org
By training ML models on existing datasets of pyridine derivatives and their biological activities or material properties, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. uvic.ca These models can then be used to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
For example, a predictive model could be developed to assess the potential biological activity of a library of virtual analogues of this compound, where the bromo and nitro groups are systematically replaced with other functionalities. This would enable a more focused and efficient approach to lead optimization. Studies have already demonstrated the utility of predictive models for understanding regioselectivity in reactions involving pyridinium (B92312) electrophiles. chemrxiv.orgresearchgate.net
The potential workflow for ML-driven analog design is depicted below:
| Step | Description | Tools and Techniques |
| 1. Data Collection | Gather data on known pyridine derivatives and their properties. | Chemical databases, scientific literature. |
| 2. Model Training | Develop a predictive model using machine learning algorithms. uvic.ca | Regression and classification models, neural networks. |
| 3. Virtual Library Generation | Create a library of virtual analogues of this compound. | Combinatorial chemistry software. |
| 4. Property Prediction | Use the trained model to predict the properties of the virtual compounds. rsc.org | QSAR/QSPR analysis. |
| 5. Candidate Prioritization | Rank the virtual compounds based on their predicted properties. | Scoring functions. |
| 6. Synthesis and Testing | Synthesize and experimentally validate the most promising candidates. | Laboratory synthesis and biological/material testing. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique electronic nature of the this compound scaffold, with an electron-withdrawing nitro group and a halogen, suggests a rich and underexplored reactivity. Future research should aim to systematically investigate the transformation pathways of this molecule.
The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, leading to a diverse library of novel compounds.
The nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. rsc.org This opens up possibilities for the synthesis of amides, sulfonamides, and other derivatives with potential biological activity. The resulting aminopicolinic acid could also serve as a precursor for the construction of fused heterocyclic systems.
Furthermore, the interplay between the three substituents could lead to unusual reactivity patterns . For example, the potential for intramolecular reactions or rearrangements under specific conditions should be investigated. Understanding these novel pathways will not only expand the synthetic utility of this compound but also contribute to the fundamental knowledge of pyridine chemistry.
Development of Sustainable and Eco-friendly Chemical Processes
In line with the principles of green chemistry, future research on this compound should prioritize the development of sustainable and environmentally friendly processes.
One key area of focus is the use of biocatalysis . nih.gov Enzymes or whole-cell systems could be employed for specific transformations, such as the selective hydroxylation of the pyridine ring or the asymmetric reduction of ketones derived from the picolinic acid. Biocatalysis often proceeds under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org
The exploration of greener solvents and reaction media is also crucial. The use of water, supercritical fluids, or biodegradable solvents could significantly reduce the environmental impact of the synthesis and derivatization of this compound.
Additionally, the development of catalytic systems based on earth-abundant metals instead of precious metals like palladium would enhance the sustainability of cross-coupling reactions. Iron and copper-based catalysts are gaining increasing attention for this purpose. The use of naturally occurring compounds like 2-picolinic acid as catalysts in certain reactions also points towards more sustainable approaches.
| Green Chemistry Approach | Application to this compound | Potential Benefits |
| Biocatalysis | Selective functionalization of the pyridine ring or its derivatives. nih.gov | High selectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Use of water or biodegradable solvents in synthesis and purification. | Reduced environmental impact, improved safety. |
| Earth-Abundant Metal Catalysis | Replacement of precious metal catalysts in cross-coupling reactions. | Lower cost, reduced toxicity, greater sustainability. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-bromo-5-nitropicolinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential bromination and nitration of picolinic acid derivatives. Bromination can be achieved using or (N-bromosuccinimide) under controlled temperatures (0–5°C), followed by nitration with a mixture of and . Optimizing stoichiometry (e.g., 1.2 equivalents of brominating agent) and monitoring reaction progress via TLC or HPLC are critical to minimize over-bromination or byproducts like 3,5-dibromo derivatives .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Combine chromatographic (HPLC with C18 column, mobile phase: acetonitrile/0.1% TFA) and spectroscopic techniques. (DMSO-d6) should show distinct aromatic protons: a singlet for H4 (δ ~8.5 ppm) and H6 (δ ~8.7 ppm), with absence of peaks δ >9 ppm indicating no residual nitro intermediates. Melting point analysis (expected range: 210–215°C) further confirms purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention if symptoms persist. Store at 0–6°C in airtight containers to prevent decomposition. Refer to SDS sheets of structurally similar brominated nitropyridines for hazard parallels (e.g., 6-Amino-5-nitropicolinonitrile in ).
Advanced Research Questions
Q. How can regioselectivity challenges during nitration/bromination of picolinic acid derivatives be addressed?
- Methodological Answer : Computational modeling (DFT calculations at B3LYP/6-31G* level) predicts electron density distribution to guide reagent positioning. Experimentally, use directing groups (e.g., –COOH in picolinic acid) to favor nitration at C5 and bromination at C3. Monitor by for meta-directing effects (C3 and C5 shifts at ~125–130 ppm) .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Cross-validate to confirm nitro-group coupling (N–H correlations at ~350 ppm). For ambiguous NOESY signals (e.g., overlapping aromatic peaks), use high-resolution MS () to confirm molecular ion [M+H] at m/z 261.94 (calc. 261.95) .
Q. How can computational tools predict reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply DFT (Gaussian 16) to model Suzuki-Miyaura reactions. Calculate activation energy for Pd-catalyzed coupling at C3-Br (lower barrier vs. C5-NO). Validate with experimental tracking aryl-boronic acid consumption (e.g., 4-fluorophenylboronic acid in ).
Q. What crystallographic methods refine the structure of this compound complexes?
- Methodological Answer : Use SHELXL for single-crystal X-ray refinement. Assign anisotropic displacement parameters for Br and O atoms (U < 0.05 Å). Resolve disorder in nitro groups via PART instructions. Cross-check with PLATON’s ADDSYM to avoid missed symmetry .
Q. How can byproducts from multi-step syntheses involving this compound be identified?
- Methodological Answer : Employ LC-MS/MS (Q-TOF) in negative ion mode. Characterize common byproducts like 5-nitropicolinic acid (m/z 168.02) or dibromo analogs (m/z 324.85). Compare retention times with reference standards (e.g., 5-Bromo-2-fluorocinnamic acid in ).
Q. What experimental adjustments mitigate hygroscopicity issues during kinetic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
